molecular formula C9H12ClN3 B2930453 5-Chloro-2-(piperidin-1-yl)pyrimidine CAS No. 22539-52-2

5-Chloro-2-(piperidin-1-yl)pyrimidine

Cat. No.: B2930453
CAS No.: 22539-52-2
M. Wt: 197.67
InChI Key: PIRYDZLFIWCQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and a piperidine ring at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(piperidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with piperidine. This reaction can be carried out under various conditions, often involving the use of solvents such as dioxane . The reaction proceeds through nucleophilic substitution, where the piperidine ring replaces the chlorine atom at the 2-position of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-2-(piperidin-1-yl)pyrimidine include other pyrimidine derivatives with different substituents at the 2- and 5-positions. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring at the 2-position enhances its potential for interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-chloro-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRYDZLFIWCQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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